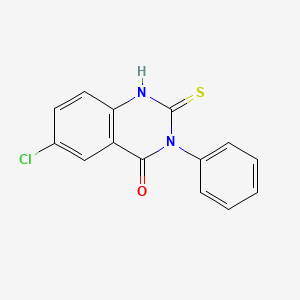![molecular formula C21H20O4 B1353175 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one CAS No. 88206-51-3](/img/structure/B1353175.png)
4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one” is a chemical with the molecular formula C21H20O4 and a molecular weight of 336.4 g/mol1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, acts as a major building block in a large class of medicinal compounds2. Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available resources. However, the chroman-4-one framework, which is a significant structural entity in this compound, belongs to the class of oxygen-containing heterocycles2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, is involved in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, has certain physical and chemical properties2.科学的研究の応用
Antioxidant Properties
A study by Yu et al. (2008) discovered a new furanocoumarin, temporarily designated as GF-338, from grapefruit juice retentate, showing strong antioxidant activity. GF-338 exhibited 8.53±0.35% 1,1-diphenyl-2-picryl hydrazyl (DPPH) scavenging activity at a final concentration of 10 μmol/L in the reaction system, which is notably higher than that of Vitamin C (4.32±0.25%), highlighting GF-338's potential as a potent antioxidant. The study emphasizes the need for further evaluation of GF-338's bioactivities (Yu et al., 2008).
Synthesis and Chemical Reactions
Another research focused on the reaction of 4-hydroxycoumarin with 2-acetyloxiranes, demonstrating the formation of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones through a series of chemical reactions involving dimethylformamide and triethylamine. This process eventually leads to the creation of 4H-furo[3,2-c]-chromen-4-one derivatives via dehydration or fragmentation, showcasing the compound's role in facilitating complex chemical synthesis (Os'kina et al., 2013).
Antimycobacterial Activity
A noteworthy investigation into the antimycobacterial properties of furo[3,2-f]chromanes, derived from a synthesis process reported by Alvey et al. (2009), revealed a significant improvement in antimycobacterial activity for some compounds. This study exemplifies the compound's potential in contributing to the development of novel antimycobacterial agents, emphasizing the importance of structural analogs in enhancing biological activity (Alvey et al., 2009).
Optoelectronic Properties
Research by Ibrahim et al. (2017) on the novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) showcased its potential in optoelectronic applications. The study highlighted HMOFCC's promising binding with therapeutic targets, optical band gaps, and photoelectrical characteristics, indicating its suitability for use in optoelectronic devices due to its rectification characteristics and phototransient properties under various illumination intensities (Ibrahim et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources.
将来の方向性
The future directions for the study and application of this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, is a major building block in a large class of medicinal compounds2. This suggests that there may be potential for further research and development in this area.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
特性
IUPAC Name |
4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVOLKWTCFJSX-YUQKSTFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

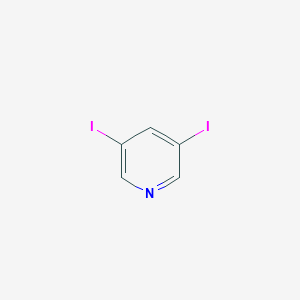
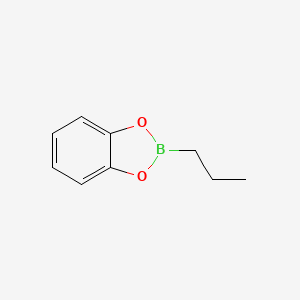
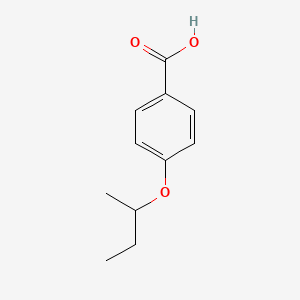
![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)
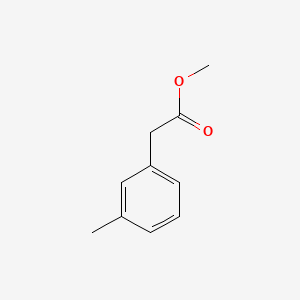
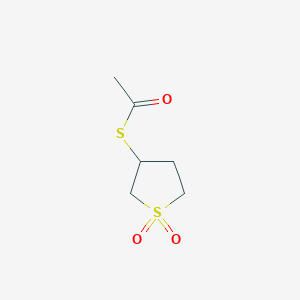
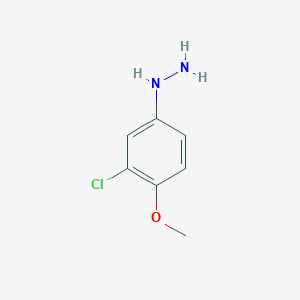
![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
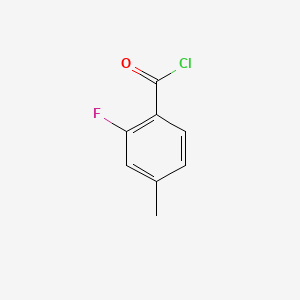
![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)
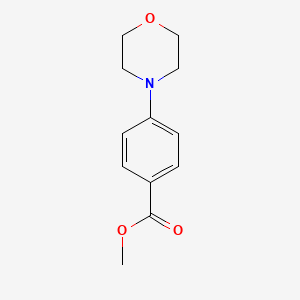
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)
